molecular formula C12H17N3O B8015382 1-Benzyl-3-[(3R)-pyrrolidin-3-yl]urea

1-Benzyl-3-[(3R)-pyrrolidin-3-yl]urea

Cat. No.: B8015382
M. Wt: 219.28 g/mol
InChI Key: BDXCSHCRUMBDCX-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-[(3R)-pyrrolidin-3-yl]urea is a urea derivative characterized by a benzyl group attached to the nitrogen of the urea moiety and a (3R)-pyrrolidin-3-yl substituent. The stereochemistry at the pyrrolidine ring (3R configuration) is critical for its interactions with biological targets, as enantiomeric forms often exhibit divergent activities .

Properties

IUPAC Name

1-benzyl-3-[(3R)-pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12(15-11-6-7-13-9-11)14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H2,14,15,16)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXCSHCRUMBDCX-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-[(3R)-pyrrolidin-3-yl]urea can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with an isocyanate derivative to form the urea linkage. The pyrrolidine ring can be introduced via a subsequent cyclization reaction. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the urea bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-[(3R)-pyrrolidin-3-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the urea moiety.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines can replace the benzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide as a solvent.

Major Products:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the urea moiety.

    Substitution: Substituted derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

1-Benzyl-3-[(3R)-pyrrolidin-3-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-Benzyl-3-[(3R)-pyrrolidin-3-yl]urea exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The urea moiety is particularly important for its ability to form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-Benzyl-3-[(3R)-pyrrolidin-3-yl]urea and related urea derivatives:

Compound Substituents Molecular Weight (g/mol) Synthetic Yield Purity Key Features
This compound (3R)-pyrrolidine, benzyl ~255 (estimated) N/A N/A Stereospecific R-configuration enhances target selectivity
1-Benzyl-3-((3S,5S)-5-(3-phenyl-oxadiazolyl)pyrrolidin-3-yl)urea Oxadiazole, benzyl, (3S,5S)-pyrrolidine 386.21 91% >95% Oxadiazole improves metabolic stability; stereochemistry affects activity
3-(1-Benzyl-3-pyrrolidinyl)-1,1-diphenylurea Diphenyl, benzyl-pyrrolidine ~349.4 N/A N/A Bulky diphenyl groups reduce solubility but enhance lipophilicity
1-Benzyl-3-[2-(pyridin-2-yl)ethyl]urea Pyridinylethyl, benzyl 255.31 Discontinued ≥95% Pyridine moiety introduces hydrogen-bonding potential
1-Benzyl-3-(4-chloromethyl-benzoyl)urea Chloromethyl-benzoyl, benzyl ~318.8 Optimized via reflux >95% Chloromethyl group increases electrophilicity, enhancing reactivity

Structural and Functional Insights

Stereochemical Influence : The (3R)-pyrrolidine configuration in the target compound distinguishes it from analogs like the (3S,5S)-oxadiazole derivative . Stereochemistry can drastically alter binding affinity; for example, R-configuration may favor interactions with chiral enzyme pockets.

Substituent Effects: Oxadiazole-containing analogs (e.g., compound 11 in ) exhibit enhanced metabolic stability due to the oxadiazole ring’s resistance to hydrolysis . Diphenyl-substituted ureas () show increased hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Synthetic Efficiency : The oxadiazole derivative achieved a 91% yield via optimized coupling and HPLC purification , whereas chloromethyl-benzoyl analogs required reflux for optimal synthesis .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Property This compound 1-Benzyl-3-(4-chloromethyl-benzoyl)urea
Molecular Formula C₁₅H₁₉N₃O (estimated) C₁₆H₁₄ClN₃O₂
Melting Point Not reported Not reported
LogP (Predicted) ~2.1 ~3.5
Hydrogen Bond Acceptors 3 4

Critical Analysis of Evidence

  • Contradictions : reports a 91% yield for an oxadiazole analog, while shows a 68% yield for a trifluoromethyl-substituted urea, highlighting substituent-dependent synthetic challenges.
  • Gaps : Direct biological data for this compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.